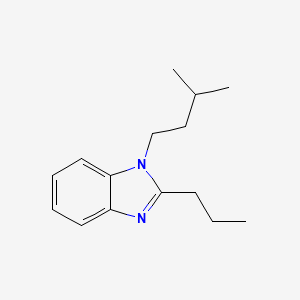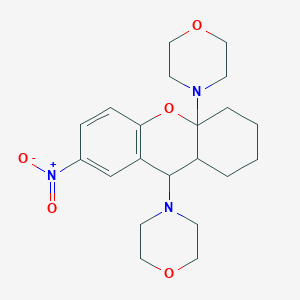![molecular formula C20H25N3O B6023652 N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023652.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide, also known as CPP or CPP-ACP, is a synthetic compound that has gained significant attention in scientific research over the past few decades. CPP-ACP is a derivative of casein phosphopeptide (CPP), which is a natural protein found in milk. The compound has shown promising results in various fields of research, including dentistry, drug delivery, and cancer treatment.
Mecanismo De Acción
The mechanism of action of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide-ACP is not fully understood, but it is believed to involve the binding of the compound to calcium ions in the body. This compound-ACP has a high affinity for calcium ions, which allows it to promote the remineralization of tooth enamel and enhance the bioavailability of drugs. Additionally, this compound-ACP has been shown to inhibit the activity of enzymes that are involved in tumor growth, which may explain its potential applications in cancer treatment.
Biochemical and Physiological Effects
This compound-ACP has been shown to have several biochemical and physiological effects in the body. In dentistry, the compound can promote the remineralization of tooth enamel and prevent the formation of dental caries. In drug delivery systems, this compound-ACP can enhance the bioavailability of drugs and improve their therapeutic efficacy. Additionally, this compound-ACP has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide-ACP has several advantages for laboratory experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. Additionally, this compound-ACP has been extensively studied and has a well-established safety profile. However, there are also some limitations to using this compound-ACP in laboratory experiments. The compound has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, this compound-ACP may not be suitable for use in certain experimental models, as its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide-ACP. In dentistry, further studies are needed to determine the optimal concentration and delivery method of this compound-ACP for promoting the remineralization of tooth enamel. Additionally, more research is needed to explore the potential applications of this compound-ACP in drug delivery systems and cancer treatment. Finally, studies are needed to elucidate the mechanism of action of this compound-ACP and its potential interactions with other compounds in the body.
Conclusion
In conclusion, this compound, or this compound-ACP, is a synthetic compound that has shown promising results in various fields of research. The compound has been extensively studied for its potential applications in dentistry, drug delivery, and cancer treatment. While there are still some limitations to using this compound-ACP in laboratory experiments, the compound has a well-established safety profile and is relatively easy to synthesize and purify. Moving forward, further research is needed to fully understand the mechanism of action of this compound-ACP and its potential applications in various fields of research.
Métodos De Síntesis
The synthesis of N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide-ACP involves the reaction of casein phosphopeptide with cyclopropanecarboxylic acid anhydride and N,N-diethylamine. The resulting compound is purified through a series of chromatography techniques to obtain the final product. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
N-{[2-(diethylamino)-3-pyridinyl]methyl}-1-phenylcyclopropanecarboxamide-ACP has been extensively studied for its potential applications in various fields of research. In dentistry, this compound-ACP has been shown to promote the remineralization of tooth enamel and prevent dental caries. The compound has also been used in drug delivery systems to enhance the bioavailability of drugs and improve their therapeutic efficacy. Additionally, this compound-ACP has shown promising results in cancer treatment, as it can inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-3-23(4-2)18-16(9-8-14-21-18)15-22-19(24)20(12-13-20)17-10-6-5-7-11-17/h5-11,14H,3-4,12-13,15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPSXEPOSMUDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methanone](/img/structure/B6023583.png)
![3-bromo-5-(5-bromo-2-furyl)-N-[3-(4-fluorophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6023589.png)
![3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol](/img/structure/B6023594.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl){[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine](/img/structure/B6023602.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6023615.png)
![4-({2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetyl)morpholine](/img/structure/B6023620.png)
![(3-chlorophenyl)(1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinyl)methanone](/img/structure/B6023631.png)
![2-{4-[(3-hydroxy-1-piperidinyl)methyl]phenyl}-6-(phenoxymethyl)-4(3H)-pyrimidinone](/img/structure/B6023633.png)
![{3-benzyl-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}methanol](/img/structure/B6023654.png)

![5-(4-hydroxyphenyl)-N-[4-(trifluoromethoxy)phenyl]-3-isoxazolecarboxamide](/img/structure/B6023664.png)
![3-(4-chlorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6023669.png)
![(2-{[1-(4-chlorophenyl)ethylidene]hydrazono}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B6023675.png)